Chemical structure of 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol
Chemical structure of 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol
An In-Depth Technical Guide to the Chemical Structure and Properties of 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol. As a member of the benzoxazole class of heterocyclic compounds, this molecule holds significant promise for various applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel benzoxazole derivatives. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating, and ground our claims in authoritative scientific literature.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring with a 1,3-oxazole ring.[1] This privileged scaffold is of great interest to the scientific community due to its presence in a wide array of biologically active compounds.[1] The planar structure and diverse functionalization possibilities of the benzoxazole core allow for its interaction with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent versatility of the benzoxazole moiety also extends to materials science, with applications in fluorescent materials and polymer chemistry.[2]
The specific compound of focus, 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol, incorporates several key functional groups that are expected to modulate its physicochemical and biological properties. The phenolic hydroxyl group, the aromatic amino group, and the dimethyl substitution on the benzoxazole ring are all anticipated to play crucial roles in the molecule's reactivity and potential applications.
Physicochemical Properties
| Property | Predicted Value/Information | Rationale & Supporting Evidence |
| Molecular Formula | C₁₅H₁₄N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 254.29 g/mol | Calculated from the molecular formula. A similar compound, 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol, has a molecular weight of 240.26 g/mol .[3] |
| Appearance | Likely a solid at room temperature, ranging from off-white to light brown. | Benzoxazole derivatives are typically crystalline solids.[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic nature of the compound suggests low aqueous solubility, while the polar functional groups would allow for dissolution in polar organic solvents. |
| Melting Point | Predicted to be in the range of 150-250 °C. | The melting point will be influenced by the crystal lattice energy and intermolecular hydrogen bonding capabilities of the amino and hydroxyl groups. |
| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10, while the aromatic amino group will be weakly basic. | These are typical pKa ranges for phenols and anilines, respectively. |
Synthesis of 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol
The synthesis of 2-substituted benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[1][4] A plausible and efficient synthetic route for 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol is proposed below.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the benzoxazole ring to reveal two key precursors: 3,4-diamino-5,6-dimethylphenol and a suitable carboxylic acid derivative that can introduce the phenolic ring with the amino group. A more practical forward synthesis, however, would involve the condensation of a substituted o-aminophenol with a substituted salicylic acid derivative.
Step-by-Step Synthetic Protocol
This protocol is based on well-established methods for benzoxazole synthesis.[1][5]
Step 1: Synthesis of the Benzoxazole Core
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Reactants:
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4,5-Dimethyl-2-aminophenol (1 equivalent)
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4-Amino-2-hydroxybenzoic acid (1 equivalent)
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Polyphosphoric acid (PPA) or Eaton's reagent (as catalyst and solvent)
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Procedure:
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Combine 4,5-Dimethyl-2-aminophenol and 4-Amino-2-hydroxybenzoic acid in a round-bottom flask.
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Add polyphosphoric acid (PPA) in excess to act as both a solvent and a dehydrating agent.
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Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
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Filter the crude product, wash with cold water, and dry under vacuum.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Rationale for Experimental Choices
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Catalyst/Solvent: Polyphosphoric acid is a highly effective condensing and cyclizing agent for the synthesis of benzoxazoles from o-aminophenols and carboxylic acids. It facilitates the formation of the amide intermediate and the subsequent intramolecular cyclization by protonating the carbonyl oxygen and promoting the loss of water.
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Temperature: The high reaction temperature is crucial for overcoming the activation energy of the dehydration step, which leads to the formation of the stable aromatic benzoxazole ring.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic protons in the 6.5-8.0 ppm range. Singlets for the two methyl groups around 2.2-2.5 ppm. Broad singlets for the -NH₂ and -OH protons (position may vary and can be confirmed by D₂O exchange). | The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on both the benzoxazole and phenol rings. |
| ¹³C NMR | Aromatic carbons in the 100-160 ppm range. Methyl carbons around 15-20 ppm. The carbon of the C=N bond in the oxazole ring will appear downfield. | Confirms the carbon skeleton of the molecule. |
| FT-IR (KBr) | Broad peak around 3200-3500 cm⁻¹ (-OH and -NH₂ stretching). Aromatic C-H stretching around 3000-3100 cm⁻¹. C=N stretching around 1600-1650 cm⁻¹. C-O stretching around 1200-1300 cm⁻¹. | Provides information about the functional groups present in the molecule.[6] |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 254.29). | Confirms the molecular weight and provides information about the fragmentation pattern, which can further support the proposed structure. |
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development. A single sharp peak would indicate a high degree of purity.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrument Setup:
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Use a 400 MHz or higher NMR spectrometer.
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Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
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Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
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Data Processing:
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Perform a Fourier transform of the raw data.
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Phase the spectrum and set the reference (e.g., TMS at 0 ppm).
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Integrate the peaks to determine the relative number of protons.
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Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
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Visualization of Analytical Workflow
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol | 1042617-24-2 | Benchchem [benchchem.com]
- 3. 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol | 626218-32-4 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
